4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid

Photoaffinity labeling Diazirine photochemistry UV crosslinking

TDBA is the superior choice for photoaffinity labeling in single-protein or low-complexity systems where maximizing crosslinking yield is critical. The trifluoromethyl diazirine carbene inserts efficiently into C-H, N-H, and O-H bonds with higher capture efficiency than alkyl diazirines. The para-benzoic acid enables rapid, modular EDC/NHS conjugation to amine-containing bait molecules. Ideal for mapping binding sites on purified proteins, probing peptide-protein interactions, and constructing custom PAL probes. 300 nm UV activation provides a defined photolysis window for orthogonal photoactivation strategies.

Molecular Formula C9H5F3N2O2
Molecular Weight 230.14 g/mol
CAS No. 85559-46-2
Cat. No. B556578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid
CAS85559-46-2
Synonymsp-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid; 4-(3-Trifluoromethyldiazirino)benzoic acid; TDBA
Molecular FormulaC9H5F3N2O2
Molecular Weight230.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)C2(N=N2)C(F)(F)F
InChIInChI=1S/C9H5F3N2O2/c10-9(11,12)8(13-14-8)6-3-1-5(2-4-6)7(15)16/h1-4H,(H,15,16)
InChIKeyCZPAJVBVULSLGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid (TDBA): A Trifluoromethyl Diazirine Photoaffinity Labeling Reagent for Carbene-Mediated Covalent Crosslinking


4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid (CAS 85559-46-2, TDBA) is a heterobifunctional photoaffinity labeling (PAL) reagent belonging to the aryl trifluoromethyl diazirine class . Upon UV activation at 300 nm, the diazirine moiety generates a highly reactive singlet carbene capable of inserting into C-H, N-H, or O-H bonds, forming stable covalent crosslinks with proximal biomolecules . The para-positioned benzoic acid group enables facile conjugation to primary amine-containing bait molecules via carbodiimide coupling (e.g., EDC/NHS), making TDBA a modular building block for constructing custom photoactivatable probes in chemical biology and target identification workflows .

Why Generic Diazirine or Benzophenone Crosslinkers Cannot Substitute for 4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid in Quantitative Photoaffinity Labeling


While multiple classes of photoreactive crosslinkers exist (aryl azides, benzophenones, alkyl diazirines), direct substitution of TDBA with an alternative carries quantifiable performance trade-offs. Head-to-head comparative studies demonstrate that aryl trifluoromethyl diazirines exhibit higher crosslinking efficiency than alkyl diazirines in single-protein systems (TPD > alkyl diazirine) [1], but this efficiency advantage is partially offset by reduced selectivity in complex lysates [2]. Furthermore, compared to benzophenone-based probes, the trifluoromethyl diazirine carbene is significantly more electrophilic and reacts readily with water, which can be a limitation or an advantage depending on the experimental context [3]. Therefore, selection of TDBA must be driven by specific, quantifiable performance criteria outlined in the evidence below rather than assumed class-level equivalence.

Quantitative Differentiation Evidence for 4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid vs. Comparator Photoaffinity Probes


Activation Wavelength: 300 nm Specificity for Mild Photolysis vs. Higher Wavelength Diazirines

TDBA is specifically activated at 300 nm, as documented in the foundational synthetic reference . This is a lower activation wavelength compared to the typical 360 nm absorption maximum reported for many diazirine-based crosslinkers, including related TPD derivatives . The 300 nm activation band allows for efficient carbene generation under mild photolysis conditions, minimizing potential photodamage to sensitive biological samples. Users requiring a specific UV cut-off to avoid activating other chromophores in their system may find this precise wavelength specification critical for experimental design .

Photoaffinity labeling Diazirine photochemistry UV crosslinking

Crosslinking Efficiency vs. Alkyl Diazirines: Higher Yield but Reduced Selectivity in Complex Lysates

A direct head-to-head comparison between lactose-based probes bearing either trifluoromethylphenyl diazirine (TPD) or alkyl diazirine groups demonstrated that TPD probes achieve higher crosslinking efficiency when reacted with a single purified binding protein [1]. However, the same study revealed a critical trade-off: when the probes were applied to a complex cell lysate, the alkyl diazirine probe with a small alkyne tag achieved more selective labeling of the target binding protein, while the TPD probe exhibited higher background due to non-specific interactions [REFS-1, REFS-2]. This highlights that the superior reactivity of the aryl trifluoromethyl diazirine carbene comes at the cost of reduced selectivity in heterogeneous biological environments.

Diazirine probe comparison Crosslinking yield Protein labeling selectivity

Crosslinking Yield vs. Benzophenone: Superior Efficiency in Peptide Model Systems

In a comparative photochemical study using a pentapeptide (thymopentin) model system, the trifluoromethyl diazirine-containing amino acid (Tmd)Phe was found to be a 'highly potent carbene-precursor' that can be transformed easily into uniform crosslinking products by smooth photolysis [1]. In contrast, the benzophenone derivative (Bpa) exhibited an 'extremely low affinity to react with water' but required prolonged UV irradiation to achieve complete rearrangement, resulting in a variety of products [1]. While the electrophilic nature of the (Tmd)Phe carbene causes a high tendency to react with water molecules, this reactivity can be advantageous in aqueous biological systems where water-quenching is minimal or when rapid, high-yield crosslinking is required.

Benzophenone comparison Carbene reactivity Photoaffinity labeling

Storage Stability: Requirement for Frozen, Inert Atmosphere Storage Compared to Ambient-Stable Benzophenones

TDBA requires stringent storage conditions to maintain its photoactivity and prevent premature decomposition. The manufacturer specifies storage at frozen temperatures (<0°C), under inert gas, with strict avoidance of light, air, and heat . This is in stark contrast to benzophenone-based crosslinkers, which are typically stable at ambient temperature and do not require special atmospheric handling. The shelf-life and functional integrity of TDBA are directly tied to adherence to these storage conditions; deviation may result in reduced crosslinking efficiency or increased background due to diazirine decomposition prior to intended photolysis.

Diazirine stability Storage conditions Procurement specifications

Post-Crosslinking Hydrolysis Susceptibility: A Caveat for Primary Sequence Determination

A significant caveat regarding the use of 3-aryl-3-(trifluoromethyl)diazirines in photoaffinity probes was reported by Platz and colleagues [1]. Their study demonstrated that photoinsertion products from 3-(4-tolyl)-3-(trifluoromethyl)diazirine with diethylamine underwent a base-catalyzed elimination of hydrogen fluoride, followed by hydrolysis of the resulting enamine, effectively reversing the photoinsertion process [1]. A similar hydrolysis sequence was observed with a 4-n-octylphenyl derivative, producing 2,2-difluoro-1-(4-n-octylphenyl)ethanone in modest yield [1]. The authors concluded that photoinsertion products from 3-aryl-3-(trifluoromethyl)diazirines in biological systems may suffer similar fates, limiting their utility in obtaining primary sequence data [1].

Diazirine photochemistry Crosslink stability Target identification

Purity and Physical Specifications: Assay-Grade Quality for Reproducible Crosslinking

For procurement and quality assurance, TDBA is available with defined analytical specifications. The TCI product (Cat# T2820) guarantees purity >98.0% by both HPLC and neutralization titration . The Sigma-Aldrich Novabiochem product specifies assay by NMR spectrum ≥98.0% . Physical characterization includes a melting point of 110-112°C (Sigma-Aldrich) or 125°C (TCI) , and appearance as a white to slightly yellow to beige powder . These specifications ensure batch-to-batch consistency, which is critical for reproducible photoaffinity labeling experiments where crosslinking efficiency is concentration-dependent.

Analytical specifications Purity Procurement

Best Research and Industrial Application Scenarios for 4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid Based on Quantitative Evidence


Target Identification in Low-Complexity Protein Mixtures Where High Crosslinking Yield is Critical

Based on evidence that TPD probes exhibit higher crosslinking efficiency than alkyl diazirines in single-protein or low-complexity assays [1], TDBA-derived probes are optimally suited for mapping binding sites on purified proteins or in simple reconstituted systems. The higher carbene reactivity ensures efficient capture of even low-affinity interactions, making TDBA the preferred choice when maximizing crosslinking yield outweighs the need for high selectivity [1].

Synthesis of Photoactivatable Probes Requiring Carboxylic Acid Conjugation Handle

TDBA's para-benzoic acid functionality enables straightforward conjugation to amine-containing bait molecules via standard EDC/NHS chemistry . This modularity allows researchers to rapidly generate custom photoaffinity probes for diverse targets without complex synthetic modifications. The 300 nm activation wavelength provides a defined photolysis window that can be exploited in orthogonal photoactivation strategies .

Peptide-Level Photoaffinity Labeling Studies Tolerating Some Water Reactivity

In peptide model systems, (Tmd)Phe (the amino acid analogue of TDBA) demonstrated rapid, uniform crosslinking product formation compared to benzophenone [2]. For applications such as mapping peptide-protein interactions or probing short linear motifs where water quenching is manageable, TDBA-derived probes offer a favorable balance of high reactivity and product homogeneity [2].

Fluorous-Tagged Probe Development for MS-Based Binding Site Mapping

The trifluoromethyl diazirine core serves as the foundation for fluorous photoaffinity labels (F-PAL), as demonstrated by the synthesis of diazirinylbenzoic acids with perfluorobutyl and perfluorooctyl chains [3]. These derivatives enable fluorous solid-phase extraction enrichment of crosslinked peptides prior to MS analysis, accelerating binding site determination. TDBA's carboxylic acid provides a convenient anchor point for attaching fluorous tags or other functional moieties [3].

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